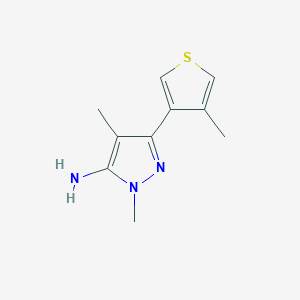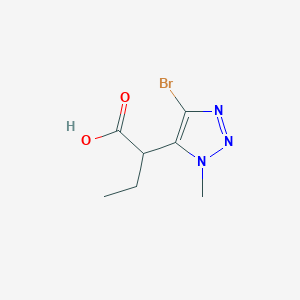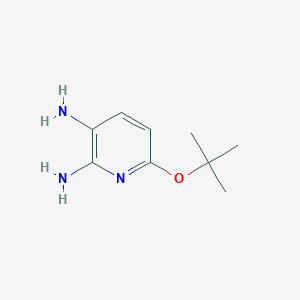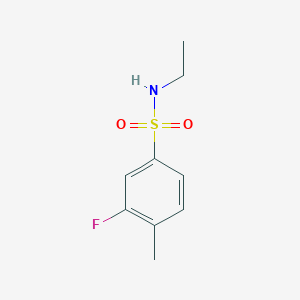
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simple carboxylic acid with a similar backbone but without the pyridine ring.
2-Methylbutanoic acid: Another derivative of butanoic acid with a different substitution pattern.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid is unique due to the presence of both a methyl-substituted pyridine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methyl-2-(2-methylpyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9/h4-7,10H,1-3H3,(H,13,14) |
InChI Key |
NXXUPLOBPAZOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
![3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13312004.png)
![7-Methyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13312006.png)
amine](/img/structure/B13312013.png)

![N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine](/img/structure/B13312027.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312032.png)




![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)
![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)
![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
